molecular formula C12H15Cl2N B2868821 4'-Chloro-3,4,5,6-tetrahydro-[1,1'-biphenyl]-3-amine hydrochloride CAS No. 2126162-35-2

4'-Chloro-3,4,5,6-tetrahydro-[1,1'-biphenyl]-3-amine hydrochloride

Cat. No. B2868821
CAS RN: 2126162-35-2
M. Wt: 244.16
InChI Key: MIEIDULTIHRWOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves reactions such as the addition of conc.HCI to a solution of tert-butyl 4-((2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methyl)piperazine-1-carboxylate in MeOH . The reaction is stirred for 24 hours and then concentrated under reduced pressure .


Molecular Structure Analysis

The molecular structure of the related compound “4’-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carbaldehyde” is represented by the linear formula C15H17ClO .


Physical And Chemical Properties Analysis

The related compound “1-((4’-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl)methyl)piperazine dihydrochloride” has a molecular weight of 355.35 . It is stored under an inert atmosphere at room temperature .

Scientific Research Applications

Organic Synthesis Applications

Acid-Catalyzed Synthesis : The hydrochloride salt of 2-(2-aminophenyl)quinazoline-4-amine, prepared from a quinazolino[3,4-a]quinazoline, was reacted with aromatic aldehydes under conventional heating or microwave irradiation, leading to high yields of tetracyclic dihydroquinazolines (Elina Marinho & M. F. Proença, 2016).

Synthesis of Amine Derivatives : The study on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives highlighted the use of primary amines for creating various ester ethoxycarbonylhydrazones, demonstrating the broad applicability of such compounds in producing pharmaceutical agents (H. Bektaş et al., 2007).

Materials Science and Catalysis

Polymer Synthesis : Two novel bis(amine anhydride) monomers were synthesized via a palladium-catalyzed amination reaction, leading to the creation of new poly(amine imide)s with potential applications in gas transport and filtration due to their high thermal stability and surface area properties (Hongchao Mao & Suobo Zhang, 2014).

Supramolecular Chemistry

Supramolecular Networking : A study demonstrated the formation of a supramolecular hexagonal network based on a tritopic amine hydrochloride and a cucurbit[5]uril analogue, illustrating the potential for creating complex molecular architectures with specific binding properties (Zhengliang Qian et al., 2018).

Mechanism of Action

Target of Action

The primary target of 4’-Chloro-3,4,5,6-tetrahydro-[1,1’-biphenyl]-3-amine hydrochloride is the BCL-2 protein . BCL-2 is an anti-apoptotic protein that plays a crucial role in regulating cell death by inhibiting apoptosis .

Mode of Action

This compound acts as a potent and selective BCL-2 inhibitor . It binds to the BCL-2 protein, inhibiting its anti-apoptotic activity . This inhibition disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell, promoting apoptosis .

Biochemical Pathways

The compound’s action primarily affects the apoptotic pathway . By inhibiting BCL-2, it disrupts the balance of pro- and anti-apoptotic signals, leading to the activation of caspases that execute cell death . This can lead to downstream effects such as the reduction of tumor growth in cancers where BCL-2 plays a significant role .

Result of Action

The result of the compound’s action at the molecular level is the induction of apoptosis . At the cellular level, this leads to the death of cells expressing high levels of BCL-2 . In the context of diseases like chronic lymphocytic leukemia (CLL), this can result in the reduction of tumor growth .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability . Furthermore, the compound’s efficacy could be influenced by the tumor microenvironment in the case of cancer treatment .

Safety and Hazards

The related compound “1-((4’-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl)methyl)piperazine dihydrochloride” is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H335, H319, and H315 .

properties

IUPAC Name

3-(4-chlorophenyl)cyclohex-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN.ClH/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10;/h4-8,12H,1-3,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEIDULTIHRWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C(C1)C2=CC=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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